2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide
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Overview
Description
2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the chloro and nitro groups: Chlorination and nitration reactions can be carried out using reagents such as thionyl chloride and nitric acid, respectively.
Acetamide formation: The final step involves the acylation of the pyrazole derivative with an appropriate acylating agent, such as acetic anhydride, in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like DMF or DMSO.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and metabolic pathways.
Medicine: Potential use as a pharmacophore in drug design for targeting specific biological pathways.
Industry: Possible applications in the development of agrochemicals or materials science.
Mechanism of Action
The mechanism of action of 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The presence of the nitro group suggests potential involvement in redox reactions, while the acetamide moiety may facilitate binding to protein targets through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetamide: Lacks the methyl and isopropyl groups, potentially altering its biological activity and chemical reactivity.
2-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide: Lacks the nitro group, which may affect its redox properties and interactions with biological targets.
Uniqueness
The combination of chloro, methyl, nitro, and acetamide groups in 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide imparts unique chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H15ClN4O3 |
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Molecular Weight |
274.70 g/mol |
IUPAC Name |
2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C10H15ClN4O3/c1-6(2)4-12-8(16)5-14-7(3)9(11)10(13-14)15(17)18/h6H,4-5H2,1-3H3,(H,12,16) |
InChI Key |
YKZAIKUIEZVXTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NCC(C)C)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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